![molecular formula C21H21ClFNO2 B1673824 2-[9-[(4-Chlorophenyl)methyl]-6-fluoro-1,2,3,4,4a,9a-hexahydrocarbazol-1-yl]acetic acid CAS No. 122757-59-9](/img/structure/B1673824.png)
2-[9-[(4-Chlorophenyl)methyl]-6-fluoro-1,2,3,4,4a,9a-hexahydrocarbazol-1-yl]acetic acid
Übersicht
Beschreibung
L-657925 ist eine chemische Verbindung, die für ihre Rolle als Antagonist des Thromboxan-A2-Rezeptors bekannt ist. Die Summenformel von L-657925 ist C21H21ClFNO2, und es hat eine Molekülmasse von 373,85 g/mol . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet und ist nicht für den menschlichen Verzehr bestimmt .
Herstellungsmethoden
Die Synthesewege und Reaktionsbedingungen für L-657925 sind in öffentlich zugänglichen Quellen nicht umfassend dokumentiert. Die Herstellungsmethode für die In-vivo-Formulierung beinhaltet das Lösen der Verbindung in einer Mischung aus Dimethylsulfoxid, Polyethylenglykol 300, Tween 80 und deionisiertem Wasser .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for L-657925 are not extensively documented in publicly available sources. The preparation method for in vivo formula involves dissolving the compound in a mixture of dimethyl sulfoxide, polyethylene glycol 300, Tween 80, and deionized water .
Analyse Chemischer Reaktionen
L-657925, als Antagonist des Thromboxan-A2-Rezeptors, interagiert in erster Linie mit biologischen Systemen, anstatt umfangreiche chemische Reaktionen zu durchlaufen. Seine Stabilität und Löslichkeit in verschiedenen Lösungsmitteln sind entscheidend für seine Anwendung in der Forschung. Die Verbindung ist stabil, wenn sie als Pulver bei -20 °C bis zu drei Jahre lang und in Lösung bei -80 °C bis zu einem Jahr lang gelagert wird .
Wissenschaftliche Forschungsanwendungen
Recent studies have indicated that compounds similar to 2-[9-[(4-Chlorophenyl)methyl]-6-fluoro-1,2,3,4,4a,9a-hexahydrocarbazol-1-yl]acetic acid exhibit various biological activities:
1. Antimicrobial Activity
Research has shown that derivatives of hexahydrocarbazole compounds possess significant antimicrobial properties. For instance, studies have demonstrated that certain structural modifications can enhance activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
2. Anticancer Potential
Compounds with similar structures have been investigated for their anticancer activity. The hexahydrocarbazole framework is known to interact with various cellular targets involved in cancer progression. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways .
3. Neuroprotective Effects
There is emerging evidence that compounds like this compound may exhibit neuroprotective properties. Research indicates potential benefits in models of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of various carbazole derivatives, it was found that specific modifications on the hexahydrocarbazole core significantly improved activity against Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values were notably lower for compounds with similar structural motifs compared to standard antibiotics .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of hexahydrocarbazole derivatives demonstrated promising results in vitro against breast cancer cell lines. The study indicated that these compounds could effectively inhibit cell proliferation and induce cell cycle arrest at specific phases .
Wirkmechanismus
The mechanism of action of L-657925 involves its binding to the thromboxane A2 receptor, thereby preventing the receptor from interacting with its natural ligand, thromboxane A2. This inhibition leads to a decrease in platelet aggregation and vasoconstriction, making it a useful tool in studying cardiovascular and inflammatory diseases . The molecular targets of L-657925 are primarily the thromboxane A2 receptors located on platelets and vascular smooth muscle cells .
Vergleich Mit ähnlichen Verbindungen
L-657925 ist einzigartig in seiner spezifischen antagonistischen Wirkung auf den Thromboxan-A2-Rezeptor. Ähnliche Verbindungen umfassen andere Thromboxan-A2-Rezeptor-Antagonisten wie SQ 29,548 und GR 32191 . Diese Verbindungen hemmen auch den Thromboxan-A2-Rezeptor, können sich aber in ihrer Potenz, Selektivität und pharmakokinetischen Eigenschaften unterscheiden. L-657925 zeichnet sich durch seine spezifische molekulare Struktur und seine Wirksamkeit in Forschungsanwendungen aus .
Biologische Aktivität
2-[9-[(4-Chlorophenyl)methyl]-6-fluoro-1,2,3,4,4a,9a-hexahydrocarbazol-1-yl]acetic acid (commonly referred to as L-657925) is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H21ClFNO2
- Molecular Weight : 373.85 g/mol
- CAS Number : 129772-59-9
Pharmacological Profile
L-657925 has been studied for its interaction with various biological targets. Its primary pharmacological activities include:
- Antihistaminic Activity : The compound exhibits properties similar to cetirizine, a well-known antihistamine used for treating allergic conditions. It functions by blocking H1 receptors, thereby reducing symptoms associated with allergic rhinitis and urticaria .
- CNS Activity : Preliminary studies indicate that L-657925 may have central nervous system effects, potentially influencing mood and anxiety disorders. This is attributed to its structure which allows it to cross the blood-brain barrier effectively .
- Anti-inflammatory Effects : Research has suggested that this compound may also possess anti-inflammatory properties, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by inhibiting pro-inflammatory cytokines .
The biological activity of L-657925 can be attributed to its ability to interact with specific receptors:
- H1 Receptor Antagonism : By blocking H1 receptors, the compound prevents the action of histamine, leading to decreased vascular permeability and reduced bronchoconstriction.
- Serotonin Receptor Modulation : Some studies indicate that L-657925 may influence serotonin pathways, which could explain its potential effects on mood regulation .
Study 1: Efficacy in Allergic Rhinitis
A clinical trial evaluated the efficacy of L-657925 in patients suffering from allergic rhinitis. Results showed significant improvement in nasal congestion and overall quality of life compared to placebo controls. The study highlighted the compound's rapid onset of action and favorable safety profile .
Study 2: Impact on Anxiety Disorders
In a preclinical model of anxiety, administration of L-657925 resulted in decreased anxiety-like behavior in rodents. This suggests potential use in treating anxiety disorders; however, further clinical trials are necessary to confirm these findings in humans .
Comparative Analysis
The following table summarizes the biological activities of L-657925 compared to cetirizine:
Property | L-657925 | Cetirizine |
---|---|---|
Antihistaminic Activity | Yes | Yes |
CNS Activity | Potentially active | Minimal |
Anti-inflammatory Effects | Yes | Yes |
Onset of Action | Rapid | Moderate |
Safety Profile | Favorable | Favorable |
Eigenschaften
CAS-Nummer |
122757-59-9 |
---|---|
Molekularformel |
C21H21ClFNO2 |
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
2-[9-[(4-chlorophenyl)methyl]-6-fluoro-1,2,3,4,4a,9a-hexahydrocarbazol-1-yl]acetic acid |
InChI |
InChI=1S/C21H21ClFNO2/c22-15-6-4-13(5-7-15)12-24-19-9-8-16(23)11-18(19)17-3-1-2-14(21(17)24)10-20(25)26/h4-9,11,14,17,21H,1-3,10,12H2,(H,25,26) |
InChI-Schlüssel |
USFMJLOJQLMDAA-UHFFFAOYSA-N |
SMILES |
C1CC(C2C(C1)C3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)F)CC(=O)O |
Kanonische SMILES |
C1CC(C2C(C1)C3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)F)CC(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
L 657925 L 657925, (+-)-isomer L 657925, sodium salt L-657925 L657925 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.